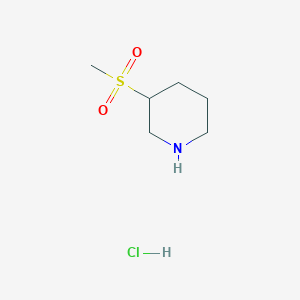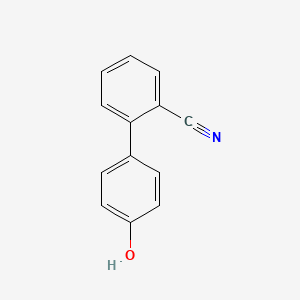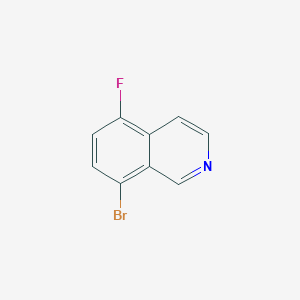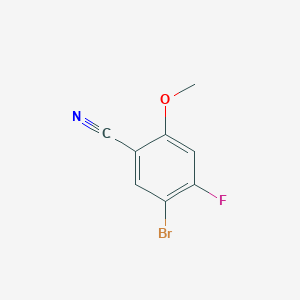
5-Bromo-2,2-dimethylcyclopentanone
Vue d'ensemble
Description
5-Bromo-2,2-dimethylcyclopentanone is an organic compound with the molecular formula C7H11BrO. It is a brominated derivative of cyclopentanone, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd position on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-2,2-dimethylcyclopentanone are not well-documented in the literature. This compound is a derivative of cyclopentanone, a cyclic ketone. Ketones, in general, can react with a variety of nucleophiles, including amines, hydrazines, and hydroxylamines .
Mode of Action
The mode of action of this compound is likely to involve nucleophilic substitution reactions. The bromine atom on the cyclopentanone ring can be replaced by a nucleophile, such as an amine or hydrazine . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .
Biochemical Pathways
Based on its chemical structure, it could potentially participate in reactions involving nucleophilic substitution at the bromine position . The products of these reactions could then interact with various biochemical pathways, depending on their specific structures.
Pharmacokinetics
The presence of the bromine atom could also influence its metabolism and excretion .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions suggests that it could interact with a variety of cellular targets, potentially leading to various biological effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action of this compound. For example, the rate of nucleophilic substitution reactions could be influenced by the pH of the environment, as well as the presence of other nucleophiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylcyclopentanone typically involves the bromination of 2,2-dimethylcyclopentanone. One common method is the reaction of 2,2-dimethylcyclopentanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,2-dimethylcyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can yield 2,2-dimethylcyclopentanone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 2,2-dimethylcyclopentanone derivatives with different functional groups.
Oxidation: Products include 2,2-dimethylcyclopentanone carboxylic acids or diketones.
Reduction: The major product is 2,2-dimethylcyclopentanone.
Applications De Recherche Scientifique
5-Bromo-2,2-dimethylcyclopentanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2,2-dimethylcyclopentanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Iodo-2,2-dimethylcyclopentanone:
Uniqueness
5-Bromo-2,2-dimethylcyclopentanone is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where brominated compounds are required.
Propriétés
IUPAC Name |
5-bromo-2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGETZFSNTKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)


![Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)








